molecular formula C21H23N3O5 B11002457 3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

Cat. No.: B11002457
M. Wt: 397.4 g/mol
InChI Key: BTXVGQJEIZLHNQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a quinazolinone moiety

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the trimethoxybenzamide core with the quinazolinone moiety through an appropriate linker, such as an ethyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-13-23-16-8-6-5-7-15(16)21(26)24(13)10-9-22-20(25)14-11-17(27-2)19(29-4)18(12-14)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,22,25)

InChI Key

BTXVGQJEIZLHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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